

# An In-depth Technical Guide to the In Vivo Application of 9A1P9

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## Compound of Interest

Compound Name: 9A1P9

Cat. No.: B10829749

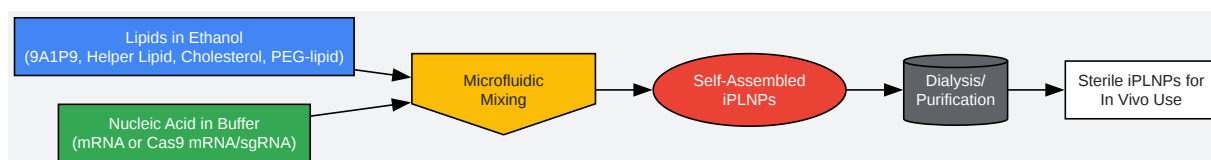
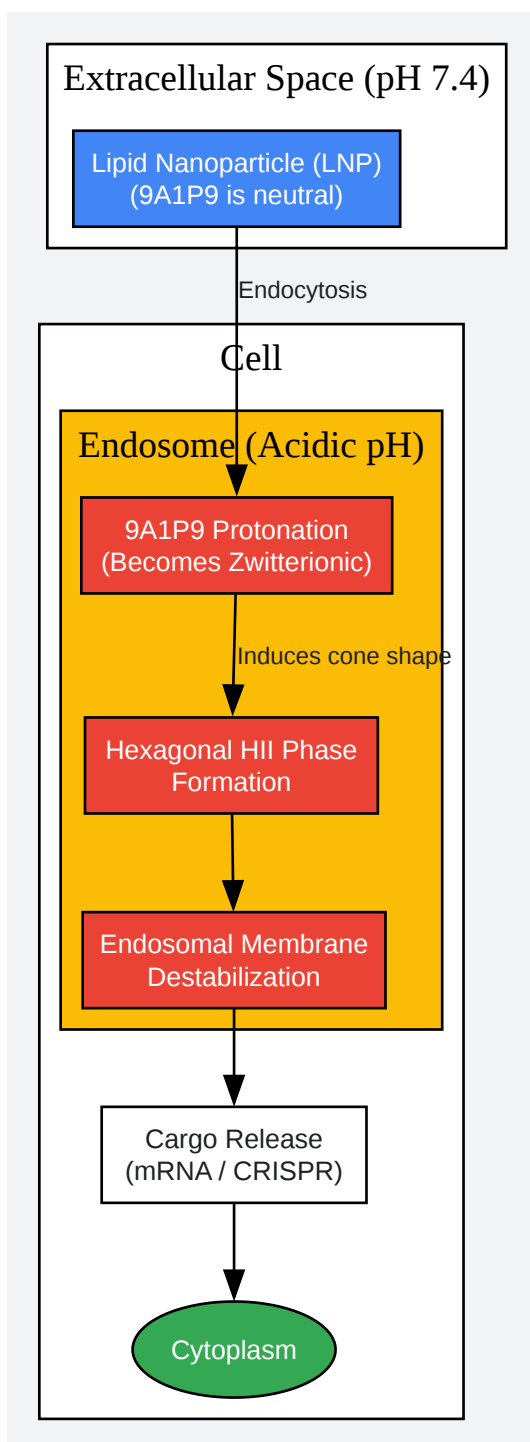
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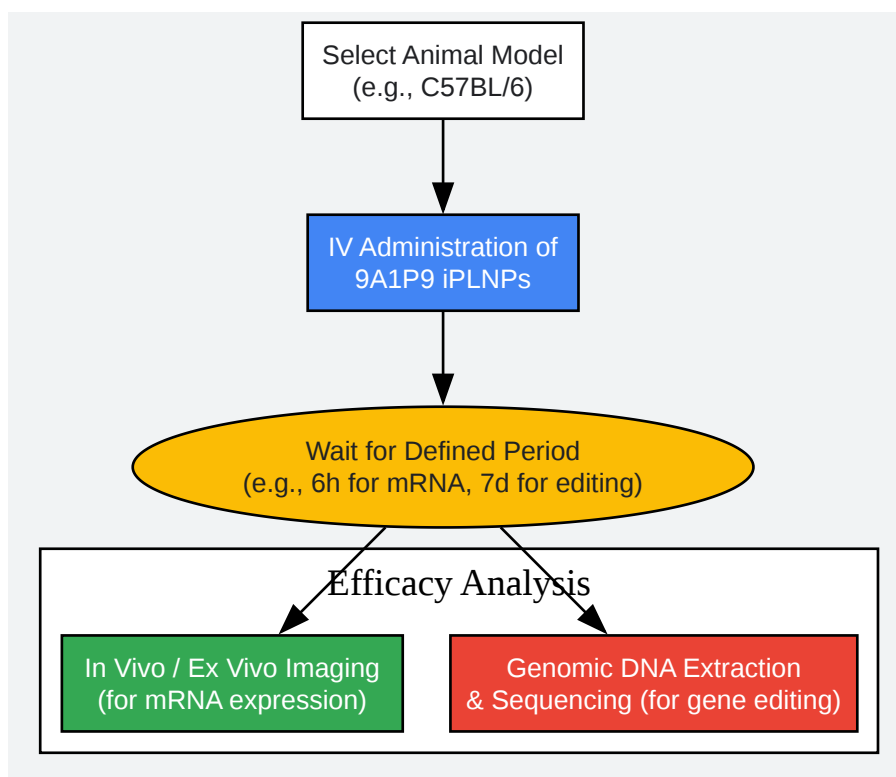
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for utilizing **9A1P9**, a novel ionizable phospholipid, for in vivo applications. **9A1P9** has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA) and CRISPR/Cas9 gene editing machinery. Its unique properties facilitate enhanced endosomal escape and organ-selective targeting, representing a significant advancement in the field of gene therapy.

## Mechanism of Action: Enhanced Endosomal Escape

**9A1P9** is a multi-tail ionizable phospholipid designed to overcome one of the primary barriers to in vivo gene delivery: the release of cargo from the endosome into the cytoplasm.<sup>[1][2]</sup> Its mechanism of action is distinct from traditional phospholipids. In the acidic environment of the endosome (pH ~5.5-6.5), the tertiary amine of **9A1P9** becomes protonated, inducing a zwitterionic head group.<sup>[3]</sup> This change, combined with its multiple hydrophobic tails, gives the molecule a cone shape. This "shape-shifting" property promotes the formation of a non-bilayer hexagonal HII phase within the endosomal membrane.<sup>[3][4][5]</sup> This structural transition destabilizes the endosomal membrane, leading to the efficient release of the encapsulated genetic material (mRNA or CRISPR/Cas9 components) into the cytoplasm where it can exert its biological function.<sup>[6]</sup>





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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)